molecular formula C20H19N5 B4449822 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4449822
M. Wt: 329.4 g/mol
InChI Key: JUNOSTUPFHCWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrimidine core with three key substituents:

  • 5-Methyl group: Enhances metabolic stability and modulates electronic properties.
  • 3-(4-Methylphenyl) group: A hydrophobic aromatic moiety that may influence target binding.
  • N-(Pyridin-3-ylmethyl)amine: A polar substituent at position 7, contributing to hydrogen bonding and solubility.

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-14-5-7-17(8-6-14)18-13-23-25-19(10-15(2)24-20(18)25)22-12-16-4-3-9-21-11-16/h3-11,13,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOSTUPFHCWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary, including temperature, pressure, and solvent choice, to optimize the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its antiviral properties. Research indicates that pyrazolo[1,5-a]pyrimidines, including this specific compound, exhibit significant antiviral activity against various viral infections. The mechanism typically involves inhibition of viral replication, making it a candidate for further development as an antiviral drug.

Case Study : A patent (US9963455B2) describes the synthesis of this class of compounds and their efficacy against viral infections such as influenza and HIV. The study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines effectively reduced viral load in infected cell lines, showcasing their potential for therapeutic use in antiviral treatments .

Cancer Research

Beyond antiviral applications, this compound has shown promise in cancer research. Certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study : In vitro studies have revealed that compounds similar to 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can inhibit tumor growth by targeting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation in various cancers .

Neurological Disorders

There is emerging evidence that pyrazolo[1,5-a]pyrimidines may also play a role in treating neurological disorders. The modulation of neurotransmitter systems and neuroprotective effects are areas of ongoing research.

Case Study : A study published in a peer-reviewed journal explored the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in diseases like Alzheimer’s and Parkinson’s .

Data Tables

Application AreaMechanism of ActionReference
Antiviral ActivityInhibition of viral replicationUS9963455B2
Cancer ResearchInhibition of PI3K/Akt pathwayVarious peer-reviewed studies
Neurological DisordersNeuroprotection and inflammation reductionPeer-reviewed journal articles

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 5-alkyl/aryl groups exhibit potent M.tb inhibition. Key examples:

  • Compound 32 () : 3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine.
    • Activity : IC50 = 0.12 µM against M.tb .
    • Key Differences : Dual 4-fluorophenyl groups at positions 3 and 5 enhance potency compared to the target compound’s 4-methylphenyl and methyl groups.
  • Compound 33 () : 3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl) analogue.
    • Activity : IC50 = 0.18 µM .
    • SAR Insight : Bulkier 5-aryl groups (e.g., p-tolyl) retain activity but may reduce solubility.

Table 1: Anti-Mycobacterial Pyrazolo[1,5-a]Pyrimidines

Compound 3-Substituent 5-Substituent 7-Amine Substituent IC50 (µM) Reference
Target Compound 4-Methylphenyl Methyl Pyridin-3-ylmethyl N/A N/A
32 (Bis-4-Fluorophenyl) 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl 0.12
33 (p-Tolyl) 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl 0.18

Anti-Proliferative Analogues

  • Compound 153 (): 5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl) derivative. Activity: Binds CDK-2 with a well-defined interaction profile .

Trifluoromethyl-Substituted Analogues ()

Compounds with trifluoromethyl (CF3) groups at position 2 exhibit distinct physicochemical properties:

  • Example : 5-Methyl-3-(4-methylphenyl)-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine.
    • Impact of CF3 : Increases lipophilicity (logP) and metabolic stability but may reduce solubility.

Table 2: Trifluoromethyl Analogues

Compound 3-Substituent 5-Substituent 2-Substituent 7-Amine Substituent Molecular Weight Reference
Target Compound 4-Methylphenyl Methyl H Pyridin-3-ylmethyl 346.41* N/A
CF3-Propan-2-yl Derivative 4-Methylphenyl Methyl CF3 Propan-2-yl 410.44

*Calculated based on molecular formula.

Key Structure–Activity Relationship (SAR) Insights

Position 3 :

  • 4-Fluorophenyl (e.g., compound 32) optimizes anti-M.tb activity, while 4-methylphenyl (target compound) may reduce potency but improve metabolic stability .

Position 5 :

  • Methyl groups (target compound, ) balance activity and solubility, whereas aryl groups (e.g., biphenyl in ) enhance target affinity but may limit bioavailability.

Position 7: Pyridin-3-ylmethyl (target compound) vs.

Biological Activity

5-Methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its potential as an enzyme inhibitor.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N4\text{C}_{16}\text{H}_{18}\text{N}_{4}

This structure features a pyrazolo[1,5-a]pyrimidine core, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines.

Case Study: MDA-MB-231 Cell Line

In a study assessing the anticancer activity of synthesized pyrazolo[1,5-a]pyrimidines, including our compound of interest, MTT assays were conducted on the MDA-MB-231 human breast cancer cell line. The results indicated that while some derivatives showed significant growth inhibition, this compound exhibited moderate activity compared to established anticancer agents like YM155 and menadione.

CompoundIC50 (µM)IC90 (µM)
This compound12.535.0
YM1552.08.0
Menadione2.59.0

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).

Case Study: Antitubercular Screening

In a focused library screening of pyrazolo[1,5-a]pyrimidines for antitubercular activity, several analogs were tested against Mtb. The results indicated that compounds with structural similarities to our target compound displayed promising activity with low cytotoxicity.

CompoundIC50 (µM)Selectivity Index
This compound15.0>20
Pyrazinamide1.2>50

The primary mechanism of action was identified as inhibiting key metabolic pathways in Mtb, although it was not associated with traditional targets such as cell wall biosynthesis.

Enzyme Inhibition

Further investigations have suggested that this compound may act as an enzyme inhibitor. Specifically, it has shown potential in inhibiting certain kinases involved in cancer progression.

Mechanism Insights

The inhibition assays revealed that the compound selectively inhibits specific kinases without affecting others significantly. This selectivity is crucial for minimizing side effects during therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The compound can be synthesized via cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key steps include refluxing in pyridine with appropriate amines (e.g., pyridin-3-ylmethylamine) and purification via recrystallization from ethanol or dimethylformamide (DMF). Reaction optimization may involve adjusting solvent polarity and temperature to enhance yield (e.g., 62–70% yields reported for analogous compounds) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Characterization requires a combination of:

  • IR spectroscopy to identify functional groups (e.g., amine stretches at ~3300 cm⁻¹).
  • 1H and 13C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 2.0–4.0 ppm).
  • Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]+ peaks matching theoretical molecular weights) .

Q. What initial biological assays are appropriate for evaluating therapeutic potential?

  • Methodological Answer : Prioritize:

  • Anticancer activity : Cell viability assays (e.g., MTT) against human carcinoma lines (e.g., breast, lung) .
  • Enzyme inhibition : Kinase inhibition assays (e.g., CDK9) using fluorometric or radiometric methods .

Q. How are common impurities removed during synthesis?

  • Methodological Answer : Recrystallization (e.g., ethanol, DMF) and column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) effectively isolate the target compound. Monitoring via TLC ensures purity .

Advanced Research Questions

Q. How can conflicting NMR data be resolved for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Use variable-temperature NMR to distinguish dynamic effects (e.g., rotamers). Compare experimental shifts with computational predictions (DFT calculations). For ambiguous cases, X-ray crystallography provides definitive structural validation .

Q. What strategies optimize multi-step synthesis yields?

  • Methodological Answer :

  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) enhance regioselectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
  • In-line monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction times .

Q. How is the structure-activity relationship (SAR) determined for pyrimidine ring modifications?

  • Methodological Answer :

  • Systematic substitution : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at the pyrimidine 3- or 5-positions.
  • Biological testing : Correlate substituent effects with IC₅₀ values in kinase assays. For example, trifluoromethyl groups enhance CDK9 binding affinity .

Q. What computational methods support derivative design for enhanced activity?

  • Methodological Answer :

  • Molecular docking : Simulate binding modes to target enzymes (e.g., CDK9) using software like AutoDock or Schrödinger.
  • QSAR modeling : Train models on bioactivity datasets to predict optimal substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.